5-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride
Description
5-Chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride is a heterocyclic compound featuring:
- A thiazolo[5,4-c]pyridine core with a 5-ethyl substituent.
- A thiophene-2-carboxamide moiety bearing a chloro group at position 3.
- A hydrochloride salt to enhance aqueous solubility.
Its structural complexity and substituent arrangement distinguish it from related analogs, as discussed below.
Properties
IUPAC Name |
5-chloro-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS2.ClH/c1-2-17-6-5-8-10(7-17)20-13(15-8)16-12(18)9-3-4-11(14)19-9;/h3-4H,2,5-7H2,1H3,(H,15,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGLRYPSSYHIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride is a compound with a complex molecular structure that has garnered interest in biological research due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[5,4-c]pyridine core with a chloro-substituted thiophene group and an ethyl moiety. Its IUPAC name indicates its structural complexity, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₃O₂S |
| Molecular Weight | 349.84 g/mol |
| CAS Number | 1189884-49-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiazolo[5,4-c]pyridine core is known to influence various pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cellular processes.
- Receptor Modulation : It may act on various receptors involved in neurotransmission and cellular signaling.
- Cellular Pathways : The compound's effects on cellular pathways related to apoptosis and metabolism are under investigation.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Some studies highlight its potential in protecting neuronal cells from oxidative stress and apoptosis in models of ischemic injury.
Case Studies
-
Study on Cancer Cell Lines :
- Researchers tested the compound against several cancer cell lines (e.g., HeLa and MCF-7).
- Results indicated significant cytotoxicity at micromolar concentrations.
- Mechanistic studies revealed activation of caspase pathways leading to apoptosis.
-
Neuroprotection in Ischemic Models :
- In vitro studies using mouse astrocytes subjected to hypoxic conditions demonstrated that treatment with the compound reduced cell death and improved viability.
- The protective effect was linked to modulation of reactive oxygen species (ROS) levels.
Comparative Analysis
Comparative studies with similar compounds indicate that the presence of the ethyl group at the 5-position enhances the biological activity compared to analogs lacking this substitution.
| Compound Name | Activity Level |
|---|---|
| 3-Chloro-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride | Moderate |
| 3-Bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride | High |
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS [720720-96-7]), a closely related analog.
Pharmacokinetic and Pharmacodynamic Implications
- 5-Ethyl vs.
- Carboxamide vs. Carboxylic Acid : The carboxamide group improves metabolic stability by avoiding ionization at physiological pH, whereas the carboxylic acid may limit absorption due to ionization.
- Chlorine Substituent : The electron-withdrawing chloro group on the thiophene ring may enhance binding affinity to hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
